N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. EPI-001 has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells.
Applications De Recherche Scientifique
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in prostate cancer. It has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells and has potential applications in the treatment of other types of cancer.
Mécanisme D'action
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide selectively inhibits the activity of the E3 ubiquitin ligase, which is responsible for the degradation of AR in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells through a similar mechanism.
Biochemical and Physiological Effects:
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, leading to the accumulation of AR and the induction of apoptosis in prostate cancer cells. This inhibition has also been shown to inhibit the growth of breast cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been found to have low toxicity and high efficacy in preclinical studies. However, the synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is complex and time-consuming, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the evaluation of the efficacy of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in clinical trials for the treatment of prostate and breast cancer. Additionally, the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in the treatment of other types of cancer should be explored. Finally, the mechanism of action of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide should be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves a multi-step process that includes the coupling of 4-ethylphenol with 2-bromoacetyl pyridine, followed by the reaction with cyanamide and hydrochloric acid. The resulting product is then treated with sodium hydroxide, and the final compound is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-5-7-14(8-6-12)21-11-15(20)22-19-16(17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLASYVMHLFSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.